molecular formula C7H15N5 B1658983 n,n-Di(propan-2-yl)-2h-tetrazol-5-amine CAS No. 6280-36-0

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine

Cat. No.: B1658983
CAS No.: 6280-36-0
M. Wt: 169.23 g/mol
InChI Key: KQCKTXVUXOQWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Di(propan-2-yl)-2h-tetrazol-5-amine typically involves the reaction of isopropylamine with a tetrazole derivative. One common method is the alkylation of 5-aminotetrazole with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of n,n-Di(propan-2-yl)-2h-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    n,n-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    n,n-Diisopropylcarbodiimide: A carbodiimide used in peptide synthesis.

    Diisopropylamine: A secondary amine used as a precursor to lithium diisopropylamide, a strong base in organic synthesis.

Uniqueness

n,n-Di(propan-2-yl)-2h-tetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-di(propan-2-yl)-2H-tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5/c1-5(2)12(6(3)4)7-8-10-11-9-7/h5-6H,1-4H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCKTXVUXOQWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=NNN=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978468
Record name N,N-Di(propan-2-yl)-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-36-0
Record name NSC11117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Di(propan-2-yl)-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
Reactant of Route 2
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
Reactant of Route 3
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
Reactant of Route 4
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
Reactant of Route 5
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine
Reactant of Route 6
n,n-Di(propan-2-yl)-2h-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.